5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid
Description
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid (CAS: 300574-81-6) is a pentanoic acid derivative featuring a 5-oxo group and a 2,2,6,6-tetramethylpiperidin-4-ylamino substituent. Its molecular formula is C₁₄H₂₆N₂O₃, with a molecular weight of 270.37 g/mol . The compound’s structure combines a carboxylic acid moiety with a sterically hindered piperidine ring, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.
Properties
IUPAC Name |
5-oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2)8-10(9-14(3,4)16-13)15-11(17)6-5-7-12(18)19/h10,16H,5-9H2,1-4H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSQLNCNGLGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid involves the use of 2,2,6,6-tetramethylpiperidine, a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. The synthetic route typically includes the following steps:
Formation of the amide bond: This involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable acylating agent to form the amide intermediate.
Oxidation: The amide intermediate is then oxidized to form the desired this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite or oxone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid has several scientific research applications:
Proteomics Research: It is used as a labeling reagent for amino acids, helping in the study of protein interactions and functions.
Inhibition Studies: Variants of this compound have been explored as inhibitors in biological systems, such as inhibitors of nitric oxide synthases.
Bioconjugation and Labeling: The compound’s derivatives are utilized for bioconjugation and labeling in biochemical research.
Pharmacological Research: Derivatives like lorglumide are used as non-peptide cholecystokinin antagonists, showcasing its significance in pharmacological research.
Spin Labeling and Material Science: It is used in material science and biochemistry for spin labeling, aiding in the study of molecular dynamics and structures.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inhibitors of nitric oxide synthases by binding to the enzyme’s active site, thereby blocking its activity. The compound’s ability to label amino acids also facilitates the study of protein interactions and functions by providing a detectable marker.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in:
- Carbon chain length (e.g., butanoic vs. pentanoic acid backbone).
- Substituent type (e.g., aromatic, aliphatic, or heterocyclic groups).
- Functional groups (e.g., oxo, amino, or thiazole moieties).
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties
- Solubility: The tetramethylpiperidine substituent in the target compound introduces steric hindrance, which may reduce aqueous solubility compared to analogs with smaller substituents (e.g., butanoic acid derivative in Table 1). However, the carboxylic acid group enhances polarity, partially offsetting this effect.
Biological Activity
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid (CAS Number: 300574-81-6) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- CAS Number : 300574-81-6
Structure
The compound features a piperidine ring substituted with an amino group and a pentanoic acid moiety. This unique structure may contribute to its biological activity through interactions with various biological targets.
Research indicates that this compound may act as an inhibitor in specific biochemical pathways. Its structural components suggest potential interactions with enzymes involved in metabolic processes.
Key Findings from Research Studies
- Antitumor Activity : In vitro studies have shown that compounds similar to this one can inhibit tumor cell growth by interfering with purine biosynthesis pathways. The structural analogs were tested against methotrexate uptake and showed varying degrees of inhibition on tumor cell lines .
- Enzyme Inhibition : The compound's ability to inhibit glycinamide ribonucleotide transformylase has been noted, which is crucial for the de novo synthesis of purines. This inhibition can lead to reduced proliferation of cancer cells .
- Transport System Interaction : Studies suggest that the compound may interact with the reduced folate transport system, affecting the uptake of essential nutrients by cancer cells .
Study 1: Antitumor Efficacy
A study published in Cancer Research investigated the effects of various analogs on cancer cell lines. The results indicated that specific modifications in the structure led to enhanced antitumor activity compared to the parent compound. This suggests that this compound could be optimized for better efficacy .
Study 2: Metabolic Pathway Analysis
Another research effort focused on mapping the metabolic pathways affected by this compound. Using cell culture models, researchers found that treatment with the compound resulted in altered levels of key metabolites associated with cell growth and survival. The findings underscore the potential for this compound in developing targeted cancer therapies .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
